molecular formula C14H17NO3 B1527822 tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1134327-89-1

tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B1527822
CAS No.: 1134327-89-1
M. Wt: 247.29 g/mol
InChI Key: VDWNRRPJKYCCHY-UHFFFAOYSA-N
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Description

Tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a chemical compound with the molecular formula C14H17NO3 . It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:

  • Condensation Reaction: : The starting materials, such as benzaldehyde and ethyl 2-aminoacetoacetate , undergo a condensation reaction to form an intermediate compound.

  • Cyclization: : The intermediate compound is then subjected to cyclization conditions, often involving a strong acid catalyst, to form the isoquinoline ring structure.

  • Carboxylation: : The resulting isoquinoline compound is treated with tert-butyl chloroformate to introduce the carboxylate group, yielding the final product.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the isoquinoline ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

Tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Industry: : The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: can be compared with other similar compounds, such as:

  • Tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

This compound is unique in its specific functional groups and reactivity profile, making it suitable for certain applications where other similar compounds may not be as effective.

Biological Activity

Chemical Identity and Properties

tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate, with the CAS number 1134327-89-1, is a compound characterized by the molecular formula C14H17NO3C_{14}H_{17}NO_3 and a molecular weight of approximately 247.29 g/mol. It features a tert-butyl group attached to a 4-oxo isoquinoline structure, which is significant for its biological activity.

Structure and Composition

The structural representation of this compound can be depicted using its SMILES notation: CC(C)(C)OC(=O)N1CC(=O)C2=C(C=CC=C2)C1. This compound is a derivative of isoquinoline, a bicyclic structure that is often found in various natural products and pharmaceuticals.

Pharmacological Properties

Research indicates that compounds related to isoquinolines exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that isoquinoline derivatives possess antibacterial and antifungal properties. The presence of the carbonyl and carboxylate functional groups in this compound may enhance its interaction with microbial membranes or enzymes.
  • Antitumor Activity : Isoquinoline derivatives have been investigated for their potential antitumor effects. Some studies suggest that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

The biological activity of this compound may be attributed to its ability to:

  • Inhibit Enzymatic Activity : Isoquinolines often act as enzyme inhibitors, particularly in pathways related to cancer proliferation.
  • Modulate Cell Signaling : They may influence cell signaling pathways involved in apoptosis and cell cycle regulation.
  • Interact with DNA : Some isoquinoline derivatives have shown the ability to intercalate into DNA, potentially leading to cytotoxic effects in rapidly dividing cells.

Study on Antitumor Effects

A study published in Chemical Communications investigated the synthesis and biological evaluation of various isoquinoline derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting their potential as novel anticancer agents .

Antimicrobial Activity Assessment

Another research effort focused on evaluating the antimicrobial properties of isoquinoline derivatives. The study found that this compound displayed notable activity against Gram-positive bacteria, highlighting its potential application in treating bacterial infections .

Data Table: Biological Activities of Isoquinoline Derivatives

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAntimicrobialGram-positive bacteria
This compoundAntitumorVarious cancer cell lines
Other isoquinoline derivativesEnzyme inhibitionVarious (specific targets unknown)

Properties

IUPAC Name

tert-butyl 4-oxo-1,3-dihydroisoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10-6-4-5-7-11(10)12(16)9-15/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWNRRPJKYCCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696138
Record name tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134327-89-1
Record name 1,1-Dimethylethyl 3,4-dihydro-4-oxo-2(1H)-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134327-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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